Glycopyrronium, threo-

Description

Contextualizing the Stereochemical Significance of Glycopyrronium (B1196793) Isomers

Glycopyrronium possesses two chiral centers, which means it can exist in different stereoisomeric forms. The main diastereomers are referred to as the threo and erythro forms. The threo isomer is a racemic mixture of the (R,S) and (S,R) enantiomers, while the erythro isomer consists of the (R,R) and (S,S) enantiomers. google.comacademicmed.org This seemingly subtle difference in the spatial orientation of the cyclopentyl-phenylacetyl group and the 1,1-dimethylpyrrolidinium moiety significantly impacts how the molecule interacts with its biological targets.

Table 1: Comparison of Glycopyrronium Isomers

| Feature | Threo-Glycopyrronium | Erythro-Glycopyrronium |

|---|---|---|

| Stereochemical Configuration | Racemic mixture of (R,S) and (S,R) enantiomers. academicmed.orgfda.gov | Racemic mixture of (R,R) and (S,S) enantiomers. |

| Pharmaceutical Significance | The pharmaceutically used form of glycopyrrolate (B1671915) is the racemic threo form. justia.comgoogle.com | Studied for its distinct pharmacological properties. |

| Separation Techniques | Can be separated from the erythro isomer based on differential solubility of their salts, such as 5-nitroisophthalate salts. justia.comepo.org | Can be separated from the threo isomer using the same differential solubility principles. epo.org |

Overview of Muscarinic Receptor Antagonism Research

Glycopyrronium acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. academicmed.orgmedchemexpress.com These receptors are found throughout the body and are involved in a wide range of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), with M1, M2, and M3 being the most well-characterized in the human lung. tga.gov.autga.gov.au

Research indicates that glycopyrronium has a high affinity for M1, M2, and M3 receptors. tga.gov.autga.gov.aunih.gov Specifically, it has shown a 4- to 5-fold selectivity for the M1 and M3 receptors over the M2 receptor in competitive binding studies. tga.gov.autga.gov.au The antagonism of M3 receptors on airway smooth muscle leads to bronchodilation, which is the basis for its use in respiratory research. fda.govnih.gov

Studies comparing glycopyrronium to other muscarinic antagonists, such as tiotropium (B1237716) and ipratropium (B1672105) bromide, have provided valuable insights. While both glycopyrronium and tiotropium are long-acting muscarinic antagonists (LAMAs), research suggests that glycopyrronium may have a faster onset of action. nih.govnih.gov Kinetic studies have shown that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors, which may contribute to its long duration of action. nih.gov

The pharmacological interaction between glycopyrronium and other bronchodilators, such as the long-acting beta-agonist (LABA) indacaterol, has also been a subject of investigation. Studies on human isolated bronchi have explored the potential for synergistic effects when these two classes of drugs are combined. nih.gov

Historical Perspective of Threo-Glycopyrronium Research Development

The synthesis of glycopyrronium bromide was first described in the mid-20th century. google.com Initially, research focused on its effects on gastric acid secretion, leading to its investigation for the treatment of peptic ulcers. fda.govdrugbank.com

Over time, the understanding of the stereochemical nuances of glycopyrronium grew, and methods were developed to separate the threo and erythro diastereomers. Finnish patents from the 1970s describe processes for separating these isomers using their nitroisophthalate salts. epo.org This was a significant step, as it allowed for the investigation of the pharmacological properties of the individual isomers.

The recognition that the racemic threo form is the pharmaceutically active and utilized form has guided subsequent research and development. justia.comgoogle.com In recent years, research has expanded to explore the potential of inhaled glycopyrronium for respiratory conditions. The development of dry powder inhaler formulations has been a key focus, leading to extensive clinical trials to evaluate its efficacy and safety profile in this context. nih.govdovepress.com The approval of fixed-dose combinations of glycopyrronium with other bronchodilators, like indacaterol, marks a more recent development in the therapeutic application of this compound. dovepress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

740031-54-3 |

|---|---|

Molecular Formula |

C19H28NO3+ |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

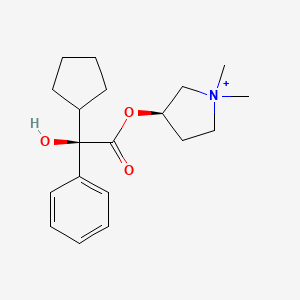

[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |

InChI Key |

ANGKOCUUWGHLCE-MJGOQNOKSA-N |

Isomeric SMILES |

C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |

Origin of Product |

United States |

Stereochemistry and Isomerism of Glycopyrronium

Elucidation of Threo- and Erythro-Diastereomeric Configurations

The terms erythro and threo are used to describe the relative configuration of molecules with two adjacent stereocenters. byjus.comchemistrysteps.com In the context of glycopyrronium (B1196793), these terms differentiate between the two diastereomeric racemates.

Erythro-Diastereomer : This pair consists of the (3R, 2'R)-glycopyrronium and (3S, 2'S)-glycopyrronium enantiomers. In a Fischer projection, the key substituents on the two chiral centers would be placed on the same side. byjus.comchemistrysteps.com

Threo-Diastereomer : This pair is comprised of the (3R, 2'S)-glycopyrronium and (3S, 2'R)-glycopyrronium enantiomers. google.comnih.gov In a Fischer projection, the key substituents are on opposite sides of the molecule's backbone. byjus.comchemistrysteps.com

The synthesis of glycopyrronium typically yields a mixture of all four stereoisomers. researchgate.net The separation of the diastereomeric pairs is a critical step in isolating specific forms of the compound. Research has shown that the threo- and erythro- pairs can be separated based on differences in their physical properties. A patented technique utilizes the lower solubility of the 5-nitroisophthalate salt of the threo pair, which allows it to be preferentially crystallized and separated from the more soluble erythro pair that remains in solution. google.com

Enantiomeric Forms within the Threo-Diastereomer (R,S and S,R)

The threo- diastereomer of glycopyrronium is itself a racemic mixture, meaning it is an equimolar combination of two enantiomers. These enantiomers are non-superimposable mirror images of each other and are designated based on the Cahn-Ingold-Prelog priority rules at each of the two chiral centers.

The specific enantiomers that constitute the threo- racemate are:

(3S, 2'R)-glycopyrronium

(3R, 2'S)-glycopyrronium google.com

These enantiomers possess identical physical and chemical properties in an achiral environment but may interact differently with other chiral molecules.

| Enantiomer Configuration | Systematic Name | Relationship |

|---|---|---|

| (3R, 2'S) | (3R)-3-[[(2S)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium | Enantiomers (a racemic mixture forming the threo-diastereomer) |

| (3S, 2'R) | (3S)-3-[[(2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium |

Research on the Stereochemical Purity and Isomeric Ratios in Synthetic Preparations

The synthesis of glycopyrronium often results in a mixture of stereoisomers, making the development of robust analytical methods for their separation and quantification essential. researchgate.netresearchgate.net Such methods are crucial for controlling the stereochemical purity of the final product and for preparing specific, stereochemically pure isomers for research. ingentaconnect.comresearchgate.netingentaconnect.com

Several advanced analytical techniques have been developed to resolve all four stereoisomers of glycopyrronium. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE) are prominent among these methods. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Researchers have established various HPLC methods for isomer separation. A patent details a preparative HPLC method using a mobile phase of n-hexane-dehydrated ethanol-diethylamine (97:3:0.1) that can effectively separate the four enantiomers, with reported peak positions for RS, RR, SS, and SR isomers. google.com Another ion-pair HPLC method was developed for the determination of (R,R)-glycopyrronium and its related impurities, demonstrating the technique's suitability for in-process control. ingentaconnect.com

Capillary Electrophoresis (CE): CE, particularly with the use of chiral selectors like sulfated-β-cyclodextrin, has proven to be a sensitive method for the enantioseparation of glycopyrrolate (B1671915). researchgate.net Optimized CE methods can separate and detect glycopyrrolate isomers at very low concentrations. nih.gov

These analytical advancements allow for precise control over the isomeric ratios in synthetic batches, ensuring the desired stereochemical composition of the compound.

| Technique | Key Parameters/Chiral Selector | Application | Source |

|---|---|---|---|

| Preparative HPLC | Mobile Phase: n-hexane-dehydrated ethanol-diethylamine (97:3:0.1) | Separation and preparation of the four enantiomers (RS, RR, SS, SR). | google.com |

| Ion-Pair HPLC | Stationary Phase: Base deactivated Nucleosil C18 Mobile Phase: Phosphate (B84403) buffer (pH 2.30) with sodium-1-decanesulfonate/methanol (B129727) | Determination of (R,R)-glycopyrronium and its related impurities for in-process control. | ingentaconnect.com |

| Capillary Electrophoresis (CE) | Chiral Selector: Sulfated-β-cyclodextrin Buffer: Sodium phosphate (pH 7.0) | Determination of enantiomeric impurities of RS-glycopyrrolate. | researchgate.net |

| Cation-Selective Exhaustive Injection-Sweeping-CDEKC | Chiral Selector: Sulfated-β-cyclodextrin Buffer: Phosphate solution (pH 2.0) with acetonitrile | Sensitive analysis of four glycopyrrolate isomers in biological matrices. | nih.gov |

Synthetic Methodologies and Chiral Resolution of Glycopyrronium, Threo

Stereoselective Synthesis Approaches for Threo-Glycopyrronium

The production of glycopyrronium (B1196793) bromide often begins with the reaction of N-methylpyrrolidin-3-ol and methyl 2-cyclopentyl-2-hydroxy-2-phenylacetate, which results in a mixture of diastereomers. The final step is a methylation reaction that can yield an approximate 50:50 mixture of the threo and erythro pairs of diastereoisomers. google.com However, methods have been developed to influence the diastereoisomeric ratio. One approach involves the careful selection of a solvent during the reaction of the glycopyrronium base with methyl bromide. This selection can favor the formation of the desired R,S and S,R diastereoisomers (the threo pair) over the R,R and S,S diastereoisomers (the erythro pair). google.comgoogle.com This method allows for a more targeted synthesis, reducing the burden on subsequent purification steps.

Diastereomeric Salt Formation for Stereoisomer Separation

A crucial method for separating stereoisomers is diastereomeric salt formation, a form of chiral resolution. wikipedia.org This technique converts a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. wikipedia.org Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional methods like crystallization. wikipedia.org

For glycopyrronium, 5-nitroisophthalic acid is a key chiral resolution agent. google.com The glycopyrrolate (B1671915) base intermediate is reacted with 5-nitroisophthalic acid to form diastereomeric salts: threo-glycopyrrolate base, 5-nitroisophthalate and erythro-glycopyrrolate base, 5-nitroisophthalate. google.com This reaction is typically conducted in a solvent such as methanol (B129727). google.com The formation of these salts is a critical step that enables the subsequent separation of the desired threo isomer from the unwanted erythro isomer. google.com

The separation of the newly formed diastereomeric salts relies on their differing solubilities. Research indicates that the threo-glycopyrrolate base, 5-nitroisophthalate salt is less soluble in certain organic solvents compared to the erythro- form. google.com This difference in solubility is exploited through preferential crystallization. google.com By carefully controlling the crystallization conditions, the less soluble threo-salt selectively precipitates from the solution, allowing it to be separated by filtration. This leaves the more soluble erythro-salt behind in the solvent. google.com Subsequent controlled crystallization steps can further refine the product, systematically eliminating the remaining erythro diastereoisomers. google.com

Isolation and Purification Strategies for Threo-Glycopyrronium Compounds

Once the threo-diastereomer has been separated, further isolation and purification are necessary to achieve the high level of purity required for pharmaceutical use. After the diastereomeric salt is isolated, the glycopyrrolate base is regenerated by treating the salt with an inorganic base. google.com

Purification of the final glycopyrronium compound, such as glycopyrronium tosylate or bromide, is often achieved through one or more crystallizations. google.comgoogle.com For instance, glycopyrronium tosylate can be purified by crystallization in an aqueous solvent like water. google.com Similarly, sequential recrystallizations from solvent systems such as methyl ethyl ketone (MEK) / methanol are effective in systematically removing impurities along with the undesired erythro diastereoisomers. google.com The use of controlled cooling rates during crystallization not only enhances purity but also provides control over particle size distribution and morphology. google.com For threo-glycopyrronium chloride, crystallization from solvents like chloroform, dichloromethane, or mixtures of water and ethanol (B145695) at room temperature can yield a stable crystalline form. google.com

Process Optimization for Threo-Glycopyrronium Production

Optimizing the production process is essential for ensuring efficiency, consistency, and high purity of the final product. Key parameters that can be adjusted include pH, temperature, and reaction time. For example, in the production of the glycopyrrolate base, the pH of the reaction solution may be adjusted to a range of 11.0 to 13.0. google.com

The subsequent methylation step to form glycopyrronium tosylate can also be optimized.

| Parameter | Optimized Range |

|---|---|

| Reaction Temperature | 20°C to 26°C |

| Reaction Time | 3 to 5 hours |

Table 1: Optimized reaction parameters for the production of glycopyrronium tosylate. google.com

Such optimization aims to maximize the yield of the threo-isomer while minimizing the formation of the erythro-isomer and other impurities. google.com Effective process control can yield a product where the threo-glycopyrronium is at least 99.6% of the total glycopyrronium content. google.com

Research on Impurity Profiles Arising from Synthetic Pathways

Impurities in glycopyrronium can originate from starting materials, intermediates, or degradation products. google.comdaicelpharmastandards.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often in an ion-pair configuration, are used for the determination and quantification of these impurities. daicelpharmastandards.comresearchgate.netnih.gov

Common impurities identified in the synthesis of glycopyrronium include:

| Impurity Name | Origin/Type |

|---|---|

| 5-nitroisophthalic acid | Chiral resolution agent. google.com |

| Cyclopentylmandelic acid | Starting material and primary degradation product. google.com |

| Glycopyrrolate Base | Intermediate. google.com |

| Chloro Glycopyrronium Bromide (Impurity I) | Related substance. daicelpharmastandards.com |

| Dehydro Glycopyrronium Bromide | Related substance. daicelpharmastandards.com |

| Glycopyrrolate Related Compound C | Related substance. daicelpharmastandards.com |

Table 2: Common impurities found in the synthesis of Glycopyrronium.

Controlling these impurities is critical for the safety and quality of the final drug substance. This is achieved by optimizing synthetic conditions, implementing robust purification steps, and adhering to strict quality control measures. daicelpharmastandards.com

Advanced Analytical Methodologies for Threo Glycopyrronium Characterization

Chromatographic Techniques for Stereoisomer and Diastereomer Separation

Chromatographic methods are fundamental in resolving the complex mixtures of glycopyrronium (B1196793) stereoisomers, enabling the determination of diastereomeric and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For glycopyrronium, specific HPLC methods have been developed to resolve its stereoisomers and related impurities.

A notable ion-pair HPLC method has been established for the determination of (R,R)-glycopyrronium bromide and its associated impurities. nih.gov This method utilizes a base-deactivated Nucleosil column at a controlled temperature of 40°C. nih.gov Optimal separation is achieved through isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer (pH 2.30) containing sodium-1-decanesulfonate (0.01 M) and methanol (B129727) in a 35:65 (v/v) ratio, at a flow rate of 1 ml/min. nih.gov This technique is suitable for in-process control and as a stability-indicating assay. nih.gov

Another approach involves a reverse-phase HPLC (RP-HPLC) method for the estimation of glycopyrrolate (B1671915) in bulk and tablet dosage forms. ajpaonline.com This method employs a µ Bondapak C-18 column with a mobile phase composed of a sodium sulphate buffer, 1N sulfuric acid, acetonitrile, and methanol. ajpaonline.com Detection is carried out using UV at 222 nm. ajpaonline.com Furthermore, preparative HPLC methods have been developed for the separation of glycopyrronium bromide enantiomers, highlighting the technique's versatility in isolating specific chiral isomers. google.com

Table 1: Example HPLC Method Parameters for Glycopyrronium Analysis

| Parameter | Conditions |

| Method Type | Ion-Pair HPLC nih.gov |

| Stationary Phase | Base deactivated Nucleosil nih.gov |

| Mobile Phase | Phosphate buffer pH 2.30 with sodium-1-decanesulfonate (0.01 M) / methanol (35/65; v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Temperature | 40°C nih.gov |

| Detection | UV Spectrophotometry nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) with Tandem Mass Spectrometry (MS-MS) for Quantification and Detection

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS-MS) offers superior sensitivity and specificity compared to conventional HPLC-UV methods. This makes it particularly suitable for bioanalytical applications where analytes are present at very low concentrations.

A sensitive and specific UHPLC-MS/MS method has been developed and validated for the quantification of glycopyrronium in human plasma. anapharmbioanalytics.com This method allows for the determination of glycopyrronium concentrations within a calibration range of 1-200 pg/mL. anapharmbioanalytics.com The technique involves a solid-phase extraction procedure for sample clean-up, followed by analysis using reversed-phase UHPLC-MS/MS. anapharmbioanalytics.com The use of MS-MS detection in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and accuracy by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard. unipr.itmdpi.com The advantages of this approach include reduced sample volume requirements and faster analysis times, which are critical in clinical and pharmacokinetic studies. anapharmbioanalytics.comnih.gov

High-Performance Thin Layer Chromatography (HPTLC) for R,R-Glycopyrronium Bromide and Impurities

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, rapid, and cost-effective method for the quantification of active pharmaceutical ingredients and their impurities. An optimized and validated HPTLC method has been developed for the quantification of R,R-glycopyrronium bromide and its related impurities, specifically glycopyrronium impurity G and glycopyrronium impurity J. nih.govsemanticscholar.org

The separation is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. nih.govoup.com The developing system, or mobile phase, consists of dichloromethane, methanol, and formic acid in a ratio of 10:0.5:0.5 (v/v/v). researchgate.netoup.com This system effectively separates R,R-glycopyrronium bromide and its impurities, yielding well-resolved spots with distinct retardation factor (Rf) values. nih.govsemanticscholar.org Densitometric quantification is performed at a wavelength of 220 nm. nih.govoup.com The method has been validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating good accuracy, precision, and linearity over the specified concentration ranges. nih.govoup.com

Table 2: HPTLC Method and Validation Parameters for R,R-Glycopyrronium Bromide Analysis

| Parameter | R,R-Glycopyrronium Bromide | Impurity G | Impurity J |

| Rf Value nih.govoup.com | 0.17 ± 0.02 | 0.34 ± 0.02 | 0.69 ± 0.02 |

| Quantification Range (μ g/spot ) nih.govoup.com | 0.3 - 10 | 0.2 - 4.0 | 0.2 - 4.0 |

| Limit of Detection (LOD) (μ g/spot ) nih.govoup.com | 0.1 | 0.05 | 0.05 |

| Limit of Quantification (LOQ) (μ g/spot ) nih.govoup.com | 0.3 | 0.2 | 0.2 |

| Mean % Recovery nih.govoup.com | 99.48 ± 1.36 | 100.04 ± 1.32 | 99.61 ± 0.80 |

| Correlation Coefficient (R²) nih.gov | ≥ 0.9968 | ≥ 0.9968 | ≥ 0.9968 |

Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For stereoisomers like threo-glycopyrronium, methods such as NMR and IR spectroscopy provide critical information regarding their configuration and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure and stereochemistry. researchgate.net It provides detailed information about the chemical environment of atoms within a molecule. nih.gov For distinguishing between diastereomers such as the erythro and threo forms of glycopyrronium, ¹H NMR can be particularly insightful.

Studies on similar 1,2-disubstituted-1-arylpropanes have shown that the chemical shifts of protons and the vicinal coupling constants (Jab) between adjacent protons can be used to assign the erythro or threo configuration. researchgate.net For instance, the signals of the methyl protons of the erythro isomer consistently appear at a lower field compared to the threo isomer. researchgate.net While the magnitude of the vicinal coupling constant can sometimes be a less reliable criterion for these specific compounds, detailed analysis of the entire NMR spectrum, often aided by two-dimensional techniques like COSY (Correlated Spectroscopy), can confirm the relative stereochemistry of the chiral centers. researchgate.net Solid-state NMR (SSNMR) can also be employed to study the conformation of molecules in their solid form without the need for crystallization. pageplace.de

Infrared (IR) Spectroscopy for Impurity Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups in a molecule. farmaciajournal.com The IR spectrum of a compound serves as a unique fingerprint, allowing for its identification by comparison with a reference spectrum. farmaciajournal.com

While chromatography is the primary method for quantifying impurities, FTIR (Fourier-transform infrared) spectroscopy can be a valuable tool for detecting the presence of known impurities in bulk drug substances, particularly during stability studies. farmaciajournal.com If an impurity has a chemical structure that differs from the active substance by a component with a strong and characteristic IR absorption band, its presence can be detected even at relatively low levels. farmaciajournal.com By comparing the IR spectrum of a test sample to that of a pure reference standard of threo-glycopyrronium, any significant differences or additional absorption bands may indicate the presence of impurities. This method is most effective when the impurity profile of the substance is well-characterized. farmaciajournal.com

Capillary Electrophoresis for Enantiomeric and Diastereomeric Impurity Determination

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of chiral compounds, offering high efficiency and resolution. semanticscholar.orgnih.gov For a compound like glycopyrrolate with two chiral centers, CE is particularly well-suited for the determination of enantiomeric and diastereomeric impurities. nih.gov

A key development in this area is a chiral CE method that utilizes sulfated-β-cyclodextrin (sulfated-β-CD) as a chiral selector for the enantioseparation of glycopyrrolate. nih.gov The optimization of several parameters is crucial for achieving baseline separation of the stereoisomers. nih.govresearchgate.net These parameters include the nature and concentration of the chiral selector, the pH and concentration of the background electrolyte (BGE), the separation voltage, and the temperature. nih.gov

Optimal separation has been achieved using an uncoated fused-silica capillary with a separation voltage of 20 kV. nih.gov The background electrolyte consisted of 30 mM sodium phosphate buffer with a pH of 7.0, containing 2.0% w/v sulfated-β-CD, and the analysis was conducted at 25°C. nih.gov This method was validated for its specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for isomeric impurities, demonstrating its suitability for determining enantiomeric purity at levels as low as 0.1%. nih.gov The limit of impurity detection with CE using UV detection can be as low as 0.05%. nih.gov

Table 1: Optimized Capillary Electrophoresis Parameters for Glycopyrrolate Stereoisomer Separation

| Parameter | Optimized Condition |

|---|---|

| Chiral Selector | Sulfated-β-cyclodextrin (2.0% w/v) |

| Background Electrolyte | 30 mM Sodium Phosphate Buffer |

| pH | 7.0 |

| Separation Voltage | 20 kV |

| Temperature | 25°C |

| Capillary | Uncoated fused-silica (40 cm effective length, 50 µm i.d.) |

Data sourced from Zuo et al., 2014. nih.gov

Development and Validation of Research Analytical Methods

Beyond chiral separations, a range of analytical methods are developed and validated for the routine analysis of glycopyrronium and its impurities in research samples. ajpaonline.comtaylorfrancis.comijcrt.org High-performance liquid chromatography (HPLC) is a commonly employed technique. ingentaconnect.comresearchgate.netnih.gov

One such method is a simple, rapid, and specific ion-pair HPLC method for the determination of (R,R)-glycopyrronium bromide and its related impurities. ingentaconnect.comresearchgate.netnih.gov Optimal separation in this method was achieved on a base-deactivated Nucleosil column at 40°C. ingentaconnect.comnih.gov The isocratic elution was performed with a mobile phase consisting of a phosphate buffer at pH 2.30 with 0.01 M sodium-1-decanesulfonate and methanol (35/65; v/v) at a flow rate of 1 ml/min. ingentaconnect.comnih.gov This method has been validated according to international guidelines and is suitable for in-process control and as a stability-indicating assay. ingentaconnect.comresearchgate.netnih.gov

Another developed method is a stability-indicating ultra-fast liquid chromatographic (UFLC) method. scielo.br The optimal chromatographic conditions were achieved on a C-18 column with a mobile phase of methanol and 10 mM tetra-butyl ammonium (B1175870) hydrogen sulfate (B86663) (80:20, v/v) at a flow rate of 1.0 mL/min. scielo.br The validation of this method demonstrated its acceptability for estimating glycopyrrolate in bulk and injection formulations, with a linearity range of 5-250 µg/mL, accuracy greater than 99%, and precision less than 2%. scielo.br

Table 2: Validation Parameters of a UFLC Method for Glycopyrrolate

| Validation Parameter | Result |

|---|---|

| Linearity Range | 5-250 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy | >99% |

| Precision (%RSD) | <2% |

Data sourced from a study on the analytical lifecycle management of a stability-indicating UFLC method. scielo.br

Impurity Profiling and Control in Research Samples

Impurity profiling is a critical aspect of pharmaceutical research and development, with regulatory authorities emphasizing the need for purity and the identification of impurities in active pharmaceutical ingredients (APIs). nih.govnih.gov The sources of impurities can be varied, arising from reagents, catalysts, degradation products, and enantiomeric impurities. nih.govnih.gov

For glycopyrronium, various analytical techniques are employed for impurity profiling, including HPLC, HPTLC, and CE. ajpaonline.comnih.govresearchgate.net An ion-pair HPLC method has been successfully used to separate (R,R)-glycopyrronium bromide from its related impurities. ingentaconnect.comnih.gov Similarly, a high-performance thin-layer chromatographic (HPTLC) method has been developed and validated for the quantification of R,R-glycopyrronium bromide and its related impurities in both the drug substance and the final product. researchgate.net

A comprehensive impurity quantitation method using RP-HPLC has been developed for a combination product containing glycopyrronium. savaglobal.com This method is capable of quantifying 10 known impurities along with several unknown ones in a single run. savaglobal.com The method was validated according to ICH Q2(R1) guidelines, demonstrating its linearity, precision, and accuracy. savaglobal.com

Table 3: Overview of Analytical Techniques for Glycopyrronium Impurity Profiling

| Technique | Application | Key Findings |

|---|---|---|

| Capillary Electrophoresis (CE) | Determination of enantiomeric and diastereomeric impurities | Baseline separation of stereoisomers achieved with sulfated-β-CD. nih.gov |

| Ion-Pair HPLC | Determination of (R,R)-glycopyrronium bromide and its related impurities | Optimal separation on a Nucleosil column with a phosphate buffer/methanol mobile phase. ingentaconnect.comnih.gov |

| HPTLC | Quantification of R,R-glycopyrronium bromide and its impurities | Separation on silica gel plates with a dichloromethane:methanol:formic acid developing system. researchgate.net |

| RP-HPLC | Quantitation of known and unknown impurities in a combination product | Single-run method capable of quantifying 10 known impurities. savaglobal.com |

Molecular Pharmacology and Receptor Interactions Preclinical Focus

Binding Affinity to Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1-M5)

Glycopyrronium (B1196793), a quaternary ammonium (B1175870) muscarinic antagonist, interacts with all five muscarinic acetylcholine receptor subtypes (M1-M5). drugbank.com Its binding affinity has been characterized in various preclinical models, revealing a complex and sometimes varied profile depending on the tissue and experimental conditions. Generally, it is recognized as a potent antagonist across these subtypes. drugbank.comnih.gov One profile suggests its highest affinity is for M1 receptors, followed by M3, M2/M4, and M5. drugbank.com

The binding characteristics of glycopyrronium to muscarinic receptors have been extensively studied using in vitro competitive binding assays with radiolabeled ligands. A common method involves using [N-methyl-³H]-scopolamine ([³H]-NMS), a non-selective muscarinic antagonist, to label M2 and M3 receptors in tissues such as rat heart and salivary glands. nih.govnih.gov For instance, muscarinic receptor subtypes in Wistar rat ventricle (predominantly M2) and submandibular gland (predominantly M3) homogenates were characterized using [³H]-NMS. nih.govresearchgate.net

To specifically label the M1 receptor subtype, the M1-selective antagonist [³H]-telenzepine has been utilized, particularly in tissues like the rat cerebral cortex. nih.govnih.gov In these experiments, the affinity of glycopyrronium is determined by its ability to displace the radioligand from the receptor, from which an inhibition constant (Ki) or affinity constant (pKi) can be calculated. Studies on human peripheral lung and airway smooth muscle have also employed [³H]-NMS in competition binding assays to determine the affinity of glycopyrronium, finding Ki values in the nanomolar range (0.5–3.6 nM). nih.gov

The selectivity of glycopyrronium for different muscarinic receptor subtypes is a key aspect of its pharmacological profile, although findings vary across studies. Some research indicates a lack of significant selectivity between M1, M2, and M3 receptors in binding assays. nih.govnih.gov However, functional assays and kinetic studies have revealed a degree of selectivity that may contribute to its clinical effects. nih.govnih.gov

Glycopyrronium demonstrates a high affinity for the M3 receptor subtype. nih.govnih.govnih.gov While some binding studies show only a slightly higher affinity (3- to 5-fold) for M3 receptors compared to M1 and M2 receptors, other evidence points towards a more significant kinetic selectivity. nih.govnih.gov Research suggests that glycopyrronium (as NVA237) possesses greater equilibrium binding and kinetic selectivity for M3 over M2 receptors. nih.gov This kinetic selectivity is characterized by a faster dissociation rate (off-rate) from M2 receptors compared to M3 receptors, which is hypothesized to contribute to a more favorable therapeutic index. nih.gov

The comparative binding affinity of glycopyrronium for M2 and M3 receptors has yielded varied results in preclinical studies.

One study using rat ventricle (M2) and submandibular gland (M3) homogenates found that glycopyrronium displayed similarly high affinities for both subtypes, with Ki values of 1.889 nM for M2 and 1.686 nM for M3, indicating no significant selectivity between the two. nih.govresearchgate.net

In contrast, functional studies measuring the blockade of agonist effects have suggested a lower affinity for the M2 subtype (pA2 of 9.09) and an intermediate to high affinity for the M3 subtype (pKB of 10.31). nih.gov This profile suggests a potential 10-fold selectivity for M3 over M2 receptors. nih.gov

Further supporting this selectivity, kinetic analyses have shown that glycopyrronium dissociates more rapidly from M2 receptors than from M3 receptors. nih.gov This difference in receptor binding kinetics is considered a key factor in its pharmacological profile.

| Receptor Subtype | Tissue Source | Ki (nmol/litre) | SEM |

|---|---|---|---|

| M2 | Rat Ventricle | 1.889 | 0.049 |

| M3 | Rat Submandibular Gland | 1.686 | 0.184 |

| Receptor Subtype | Tissue Preparation | Affinity Value (-log KB or pA2) |

|---|---|---|

| M2 | Paced Rat Left Atria | 9.09 |

| M3 | Guinea Pig Ileum | 10.31 |

Receptor Selectivity Profiles of Threo-Glycopyrronium

Receptor Binding Kinetics and Dissociation Rates

The duration of action of a receptor antagonist is not solely dependent on its binding affinity but also on its binding kinetics, specifically the rate at which it dissociates from the receptor (k-off). The time a drug remains bound to its target is known as its residence time, which is the reciprocal of the dissociation rate constant. nih.gov

A hallmark of glycopyrronium's pharmacology is its slow dissociation from muscarinic receptors, which is believed to contribute to its long duration of action. drugbank.comresearchgate.net Kinetic studies have demonstrated that glycopyrronium dissociates slowly from human airway smooth muscle muscarinic receptors. nih.gov This was shown by a strong protective effect against [³H]-NMS binding that lasted for at least two hours. nih.gov

Studies comparing glycopyrronium (NVA237) with tiotropium (B1237716) under physiological conditions have measured the dissociation half-lives from M3 receptors. While the dissociation is slow, it is faster under physiological conditions (half-life of 11.4 minutes) compared to nonphysiological conditions (half-life of 173 minutes). nih.gov This research suggests that the 24-hour duration of action observed clinically is not exclusively due to its slow dissociation from the M3 receptor, implying other factors are also involved. nih.gov Nevertheless, the relatively slow dissociation kinetics are a key contributor to its sustained pharmacological effect. drugbank.comresearchgate.net

| Compound | Dissociation Half-Life (t½) in minutes |

|---|---|

| NVA237 (Glycopyrronium) | 11.4 |

| Tiotropium | 46.2 |

Kinetic Studies on Receptor Dissociation Half-Lives (t1/2)

The duration of action of a receptor antagonist is critically influenced by its binding kinetics, specifically its rate of dissociation from the receptor. For inhaled muscarinic antagonists like glycopyrronium, a slow dissociation rate from the target M3 muscarinic receptors in the airway smooth muscle is a key determinant of a long-lasting bronchodilator effect. Preclinical kinetic studies have been instrumental in characterizing the dissociation half-life (t1/2) of glycopyrronium and comparing it with other antagonists.

Early investigations demonstrated that glycopyrrolate (B1671915) dissociates slowly from human airway smooth muscle (HASM) muscarinic receptors. In studies using radioligand binding assays, pre-treatment of HASM membranes with glycopyrronium significantly slowed the association of the radioligand [3H]-NMS, indicating that the binding of the radioligand was limited by the slow dissociation of glycopyrronium. This protective effect against radioligand binding was sustained for over two hours, in stark contrast to a rapidly dissociating antagonist like ipratropium (B1672105) bromide nih.gov. This slow dissociation profile provides a mechanistic explanation for the compound's long duration of action observed in functional assays nih.gov.

More detailed kinetic studies, particularly those on NVA237 (glycopyrronium bromide), have quantified the dissociation half-lives from specific muscarinic receptor subtypes under varying experimental conditions. A significant finding is that dissociation rates are considerably faster under more physiologically relevant conditions (e.g., physiological temperature and ionic strength) than under non-physiological conditions. For instance, the dissociation half-life of NVA237 from M3 receptors was found to be 11.4 minutes under physiological conditions, compared to 173 minutes in non-physiological settings nih.gov. While shorter than previously thought, this residence time is still sufficient to support a long duration of action.

Furthermore, kinetic studies have revealed selectivity in dissociation rates between different muscarinic receptor subtypes. NVA237 demonstrates a faster rate of dissociation from M2 receptors than from M3 receptors, a property that may contribute to its favorable cardiovascular safety profile nih.gov. This kinetic selectivity, favoring longer residency on the therapeutic target (M3) and shorter residency on the cardiac autoreceptor (M2), is a key pharmacological differentiator.

| Compound | Receptor Subtype | Experimental Condition | Dissociation Half-Life (t1/2) in minutes |

|---|---|---|---|

| Glycopyrronium (NVA237) | M3 | Physiological | 11.4 |

| Glycopyrronium (NVA237) | M3 | Non-physiological | 173 |

| Tiotropium | M3 | Physiological | 46.2 |

| Tiotropium | M3 | Non-physiological | 462 |

Structure-Activity Relationship (SAR) Studies of Glycopyrronium Stereoisomers

Glycopyrronium possesses two chiral centers, leading to the existence of four stereoisomers. The commercially available drug is a racemic mixture of the (R,S) and (S,R) enantiomers, which constitute the threo diastereomer. Structure-activity relationship (SAR) studies have been crucial in dissecting the contribution of each chiral center to the molecule's pharmacological activity.

Research focused on synthesizing and evaluating individual stereoisomers of glycopyrrolate-based analogs has demonstrated profound stereospecificity in their interaction with muscarinic receptors. The configuration at the carbon atom of the cyclopentylmandelate moiety (position 2) is the most critical determinant of potency nih.gov.

Key findings from SAR studies indicate:

Dominance of the 2R Configuration : Isomers possessing the (R) configuration at chiral center 2 (2R isomers) are significantly more potent as muscarinic antagonists than their corresponding 2S counterparts. The difference in receptor binding affinity can be substantial, with 2R isomers being anywhere from 27 to over 4000 times more active than the 2S isomers, depending on the specific analog and receptor subtype nih.gov.

Influence of the 3'S Configuration : The configuration of the second chiral center on the pyrrolidinium (B1226570) ring (position 3') also modulates activity and, notably, receptor selectivity. Studies have shown that the combination of a 2R and a 3'S configuration confers a degree of selectivity for the M3 receptor subtype over the M2 subtype nih.gov.

These SAR studies underscore that the potent anticholinergic activity of the clinically used glycopyrronium is almost entirely attributable to the (R,S)-glycopyrronium enantiomer within the racemic mixture.

Computational Chemistry and Molecular Docking Simulations of Glycopyrronium-Receptor Interactions

Computational chemistry and molecular docking simulations are powerful in silico tools used to predict and analyze the interaction between a ligand, such as glycopyrronium, and its receptor at an atomic level. These methods are instrumental in understanding the structural basis for affinity and selectivity, complementing experimental data from binding and functional assays.

Molecular docking simulations place a model of the ligand into a three-dimensional model of the receptor's binding site to determine the most likely binding pose and to estimate the strength of the interaction. For muscarinic antagonists, the binding site is located within a transmembrane pocket of the G protein-coupled receptor (GPCR). Key interactions typically involve:

An ionic bond between the positively charged quaternary ammonium of the ligand and a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor.

Hydrogen bonds between the ligand's ester and hydroxyl groups and tyrosine or asparagine residues in the binding pocket.

Hydrophobic and van der Waals interactions between the ligand's phenyl and cyclopentyl rings and aromatic and aliphatic residues lining the receptor pocket.

While specific docking studies detailing the individual threo enantiomers of glycopyrronium are not extensively published, the principles of molecular modeling can be applied to explain the experimental SAR data. Simulations would be used to compare the binding poses of the (R,S) and (S,R) enantiomers. It is hypothesized that the 2R configuration allows for a more optimal orientation of the cyclopentyl and phenyl groups within the hydrophobic subpockets of the receptor, while also positioning the hydroxyl group to form a critical hydrogen bond, leading to a more stable drug-receptor complex and higher affinity. Such simulations can rationalize why the 2R isomers are significantly more potent than the 2S isomers and how subtle structural changes influence receptor subtype selectivity nih.gov.

Impact of Stereoisomerism on Receptor Binding and Antagonism

The stereochemistry of glycopyrronium has a profound impact on its binding affinity for muscarinic receptors and its functional antagonistic potency. As established by SAR studies, the biological activity resides almost exclusively in one of the four possible stereoisomers.

Preclinical studies comparing the binding affinities of resolved isomers of glycopyrrolate analogs at cloned human muscarinic receptors (M1-M4) provide quantitative evidence of this stereoselectivity. The pKi values (a measure of binding affinity) for 2R isomers are consistently and significantly higher than for 2S isomers nih.gov. For example, for certain analogs, the pKi values for 2R isomers can be in the range of 8.5-9.5 (nanomolar affinity), while the corresponding 2S isomers may have pKi values in the range of 6.0-7.0 (micromolar affinity), representing a difference of over a hundred-fold nih.gov.

This stereoselectivity also extends to receptor subtype specificity. While glycopyrronium (as a racemate) often shows limited selectivity between M1 and M3 receptors in simple binding assays, specific stereoisomers exhibit a more selective profile nih.gov. The combination of the 2R and 3'S configurations has been identified as conferring a 3- to 5-fold selectivity for M3 over M2 receptors nih.gov. Functional studies confirm this, showing that glycopyrronium bromide is significantly more potent in blocking M3-mediated responses (e.g., in guinea pig ileum) compared to M2-mediated responses (e.g., in paced rat atria) nih.gov. The lower affinity for cardiac M2 receptors is thought to contribute to the compound's favorable cardiovascular safety profile nih.gov.

| Receptor Subtype (Tissue) | Affinity Constant | Value |

|---|---|---|

| M1 (Rabbit Vas Deferens) | Apparent -log KB | > 11 |

| M2 (Rat Atria) | Apparent -log KB | 9.09 |

| M3 (Guinea Pig Ileum) | Apparent -log KB | 10.31 |

Preclinical Pharmacodynamics

In Vitro Functional Studies in Isolated Organ Preparations

In vitro studies on isolated organ preparations have been instrumental in elucidating the direct effects of threo-glycopyrronium on smooth muscle contractility and the underlying cellular mechanisms.

Inhibition of Agonist-Induced Contractions (e.g., EFS-induced)

In studies utilizing isolated guinea pig tracheal preparations, the threo- isomer of glycopyrronium (B1196793) has demonstrated potent inhibitory effects on contractions induced by various stimuli. For instance, it has been shown to effectively antagonize contractions elicited by electrical field stimulation (EFS). This inhibition is indicative of its anticholinergic properties, as EFS-induced contractions in this tissue are largely mediated by the release of acetylcholine (B1216132) from parasympathetic nerve endings, which then acts on muscarinic receptors on the airway smooth muscle.

The potency of threo-glycopyrronium as a muscarinic antagonist has been quantified in these in vitro systems. The data from these studies allow for a direct comparison of its activity with other muscarinic antagonists and its corresponding isomers.

| Compound | Preparation | Agonist | Potency (pA2 value) |

| Glycopyrronium, threo- | Guinea Pig Trachea | Acetylcholine | Data Not Available |

| Glycopyrronium, threo- | Guinea Pig Trachea | Carbachol | Data Not Available |

This table is intended to be illustrative of the types of data generated in such studies. Specific pA2 values for the threo- isomer were not available in the searched literature.

Modulation of Second Messenger Pathways

The mechanism of action of threo-glycopyrronium, like other muscarinic antagonists, involves the modulation of intracellular second messenger pathways. Muscarinic M3 receptors, which are predominant in airway smooth muscle, are coupled to Gq/11 proteins. Activation of these receptors by acetylcholine leads to the activation of phospholipase C, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate and the subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction.

Threo-glycopyrronium, by competitively blocking the binding of acetylcholine to M3 receptors, is presumed to inhibit this signaling cascade, thereby preventing the rise in intracellular calcium and subsequent muscle contraction. Direct studies quantifying the effect of the threo- isomer on second messenger pathways such as IP3 accumulation or intracellular calcium mobilization are not extensively detailed in the available literature.

In Vivo Preclinical Models of Muscarinic Antagonism

In vivo studies in preclinical animal models have been crucial for understanding the physiological effects of threo-glycopyrronium, including its bronchoprotective efficacy and duration of action.

Inhibition of Acetylcholine-Induced Bronchoconstriction

In anesthetized animal models, such as the guinea pig, the administration of threo-glycopyrronium has been shown to provide significant protection against bronchoconstriction induced by intravenous or inhaled acetylcholine. This model directly assesses the compound's ability to antagonize the effects of a muscarinic agonist on the airways in vivo. The dose-dependent nature of this inhibition allows for the determination of the compound's potency in a physiological setting.

Preclinical Evaluation of Anticholinergic Activity

The anticholinergic activity of threo-glycopyrronium extends beyond its effects on the airways. Preclinical studies have evaluated its impact on other systems regulated by the parasympathetic nervous system. For example, its ability to inhibit salivation (antisialogogue effect) and induce mydriasis (pupil dilation) are classic indicators of anticholinergic activity. Comparative studies in animal models often assess these effects to build a comprehensive profile of the compound's systemic anticholinergic actions.

| Model | Parameter Assessed | Effect of Glycopyrronium, threo- |

| Anesthetized Guinea Pig | Inhibition of Salivation | Potent Inhibition |

| Conscious Rabbit | Mydriasis | Pupil Dilation |

This table summarizes the expected outcomes based on the general anticholinergic properties of glycopyrronium, though specific comparative data for the threo- isomer is limited.

Assessment of Bronchoprotection Efficacy and Duration

A key aspect of the preclinical evaluation of threo-glycopyrronium is the assessment of the onset and duration of its bronchoprotective effects. Following administration (often via inhalation or intravenous routes in preclinical models), animals are challenged with a bronchoconstrictor agent at various time points. These studies have indicated that threo-glycopyrronium provides a rapid onset of action and a prolonged duration of bronchoprotection. This long duration of action is a desirable characteristic for therapeutic agents aimed at managing chronic respiratory diseases. The sustained efficacy is attributed to its high affinity for muscarinic receptors and its pharmacokinetic properties within the lung tissue.

| Animal Model | Route of Administration | Duration of Bronchoprotection |

| Guinea Pig | Inhalation | Long-lasting |

| Guinea Pig | Intravenous | Long-lasting |

This table reflects the general findings for glycopyrronium's duration of action in preclinical models.

Mechanistic Studies on Parasympathetic Nerve Impulse Inhibitionpatsnap.com

Preclinical research indicates that the primary mechanism by which glycopyrronium inhibits parasympathetic nerve impulses is through competitive antagonism of muscarinic acetylcholine receptors (mAChRs). wikipedia.orgnih.govchemicalbook.com As a quaternary ammonium (B1175870) compound, it acts as a muscarinic receptor antagonist, blocking the binding of the neurotransmitter acetylcholine to these receptors. wikipedia.orgnih.gov This action prevents the cascade of intracellular events that typically follow receptor activation, thereby inhibiting the effects of parasympathetic nerve stimulation in various tissues. chemicalbook.com

Detailed mechanistic studies in vitro have focused on characterizing the binding affinity and selectivity of glycopyrronium across different muscarinic receptor subtypes. nih.govdrugbank.com Glycopyrronium demonstrates a high affinity for muscarinic receptors in the nanomolar range. drugbank.com However, its potency varies across the different subtypes. nih.gov Investigations have revealed that glycopyrronium bromide blocks responses mediated by M1, M2, and M3 receptor subtypes with differing potencies. nih.gov

One study analyzed the equilibrium dissociation constants (expressed as apparent -log KB) of glycopyrronium bromide at various muscarinic receptor subtypes in isolated animal tissues. The findings indicated a particularly high potency at prejunctional muscarinic receptors in the rabbit vas deferens (presumed M1 type), with lower affinity for the M2 subtype in rat atria and intermediate affinity for the M3 subtype in guinea pig ileum. nih.gov The blockade of the agonist effect was found to be of a simple competitive type in most tissues studied, with the exception of the rabbit vas deferens. nih.gov

| Tissue | Presumed Receptor Subtype | Apparent -log KB |

|---|---|---|

| Rabbit Vas Deferens | M1 | > 11 |

| Guinea Pig Ileum | M3 | 10.31 |

| Rabbit Iris Sphincter | Atypical | 10.13 |

| Rat Paced Left Atria | M2 | 9.09 |

Further studies have examined the binding kinetics of glycopyrronium. Research on human airway smooth muscle (HASM) found that while glycopyrrolate (B1671915) showed no significant selectivity in its binding affinity between M1, M2, and M3 receptors (Ki values of 0.5–3.6 nM), it exhibited a slow rate of dissociation from these receptors. drugbank.com This slow dissociation profile provides a mechanistic explanation for the compound's long duration of action observed in functional experiments. nih.govdrugbank.com The persistent receptor occupancy leads to a sustained inhibition of parasympathetic tone. drugbank.com

The functional consequence of this muscarinic receptor antagonism is the inhibition of smooth muscle contraction and glandular secretion. nih.gov For instance, in airways, the blockade of M3 receptors on smooth muscle and submucosal glands leads to bronchodilation and reduced mucus secretion. wikipedia.orgnih.gov The relatively lower affinity for M2 receptors, which are involved in cardiac rate regulation, may contribute to a reduced incidence of tachycardia compared to non-selective antagonists. nih.gov

Preclinical Pharmacokinetics and Metabolism Animal Models

Absorption Characteristics in Preclinical Species (e.g., rats, mice, dogs)

Studies in multiple preclinical species have consistently demonstrated that glycopyrronium (B1196793) has poor absorption from the gastrointestinal tract following oral administration service.gov.uk. This is a direct consequence of its quaternary ammonium (B1175870) structure, which renders the molecule permanently charged and limits its passive diffusion across lipid membranes.

In studies using radiolabelled glycopyrrolate (B1671915) in mice, oral administration resulted in the highest concentrations of radioactivity remaining in the stomach and small intestine, indicating limited absorption service.gov.uk. For instance, three hours after an oral dose, only a small fraction of the administered radioactivity was found beyond the gastrointestinal tract researchgate.net. The systemic absorption of oral glycopyrrolate is generally low and can be variable nih.govresearchgate.net.

In contrast to the oral route, absorption via inhalation is more significant. The bioavailability of inhaled glycopyrronium is approximately 40% in humans, with rapid absorption leading to a time to maximum concentration (Tmax) of less than 20 minutes drugbank.com. While specific preclinical bioavailability data for inhalation in animal models is not detailed in the provided results, the rapid onset of action observed in in vivo animal studies suggests efficient absorption from the lungs nih.gov.

Systemic Exposure and Bioavailability in Animal Models

The systemic exposure to glycopyrronium is highly dependent on the route of administration. Following intravenous administration in rats, the drug is rapidly distributed and eliminated nih.gov. Oral bioavailability is consistently low across species. For example, preclinical studies in rats and dogs confirmed very low oral bioavailability when compared to intravenous administration nih.govresearchgate.net. In rats, the oral bioavailability of a related compound was found to be 2.8% in males and 10.8% in females, highlighting potential gender differences mdpi.com. Another study noted that the bioavailability in beagle dogs was approximately 13.1% mdpi.com.

Table 1: Representative Bioavailability of Glycopyrronium in Animal Models This table is illustrative, based on general findings for glycopyrrolate and related compounds, as specific data for the threo- isomer was not available.

| Species | Route of Administration | Absolute Bioavailability (%) | Source |

|---|---|---|---|

| Rat | Oral | Low (e.g., ~2.8-10.8%) | mdpi.com |

| Dog | Oral | Low (e.g., ~13.1%) | mdpi.com |

| Human (for comparison) | Inhalation | ~40% | drugbank.com |

Distribution Patterns in Animal Organs and Tissues

Following absorption, glycopyrronium's distribution is limited by its inability to readily cross cell membranes, including the blood-brain barrier nih.govservice.gov.uk. Studies in mice with radiolabelled glycopyrrolate showed that after intravenous administration, radioactivity was detected in various organs, with the highest concentrations found in the liver, kidney, and intestines service.gov.uk. Notably, only minimal amounts of radioactivity were found in the brain, confirming its poor penetration into the central nervous system service.gov.uk.

Plasma protein binding of glycopyrronium is relatively weak and does not show significant differences between species such as mice, rats, rabbits, and dogs, with binding values ranging from 23% to 44% service.gov.uk. In humans, the plasma protein binding is reported to be between 38-44% drugbank.com. The volume of distribution in adults is approximately 0.42 ± 0.22 L/kg drugbank.com.

Metabolic Pathways and Metabolite Identification in Animal Models

The metabolism of glycopyrrolate has been investigated in animal models, revealing several pathways. The primary metabolic route involves hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid portion of the molecule service.gov.uk. These metabolic transformations have been primarily identified in the liver and kidney service.gov.uk.

In humans, glycopyrronium is hydrolyzed to its inactive metabolite, M9 (cyclopentylmandelic acid) researchgate.netdrugbank.com. The enzymatic pathways responsible for glycopyrronium metabolism are mainly mediated by the cytochrome P450 enzyme CYP2D6, with minor contributions from other CYP isoenzymes including 1A2, 2B6, 2C9, 2C18, 2C19, and 3A4 drugbank.com. While oxidative pathways are predominant in animal species, direct glucuronidation is also a key biotransformation pathway in some species novartis.comresearchgate.netbohrium.com. Studies comparing the metabolism of various compounds across species like humans, mice, rats, dogs, and monkeys often show both similarities and differences in the metabolites formed .

Excretion Pathways in Preclinical Species

Glycopyrronium and its metabolites are eliminated from the body through both renal and fecal routes. Following intravenous administration of radiolabelled glycopyrrolate to humans, about 85% of the radioactivity was recovered in the urine within 48 hours, with the majority being the unchanged parent drug (over 80% of the recovered dose) service.gov.ukdrugbank.com. A smaller fraction is recovered as metabolites, such as M9 drugbank.com. Less than 5% of an intravenous dose was recovered in the bile drugbank.com.

In animal studies, excretion patterns are similar, with radioactivity from labeled compounds being excreted in both urine and feces novartis.combohrium.com. The relative importance of urinary versus fecal excretion can vary between species novartis.comresearchgate.net.

Enantiomer Interconversion Studies in Animal Models

Glycopyrronium has two chiral centers, leading to four stereoisomers. The threo-isomers are the pharmacologically active forms. Studies investigating the potential for metabolic interconversion between enantiomers are crucial for chiral drugs, as different enantiomers can have distinct pharmacokinetic and pharmacodynamic properties nih.gov. While specific in vivo studies on the interconversion of glycopyrronium, threo- enantiomers in animal models were not detailed in the provided search results, the general understanding for many chiral compounds is that such interconversion is evaluated using in vitro systems like liver microsomes from rats, dogs, and monkeys before progressing to in vivo assessment nih.gov. For glycopyrronium, there is no evidence to suggest significant in vivo interconversion of its enantiomers.

Prediction of ADMET Properties in Preclinical Development

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical part of modern drug development, often utilizing in silico models early in the process nih.govnih.govresearchgate.net. For glycopyrronium, its fundamental ADMET characteristics can be largely predicted from its chemical structure.

Absorption : As a quaternary ammonium compound, poor oral absorption is predicted and has been confirmed in preclinical and clinical studies optibrium.com.

Distribution : Its high polarity and permanent charge predict low penetration of biological membranes like the blood-brain barrier, which is also well-documented nih.govservice.gov.uk. Its weak to moderate plasma protein binding is another key distribution parameter service.gov.uk.

Metabolism : In silico models can help predict potential metabolic sites and the cytochrome P450 enzymes involved.

Excretion : The high polarity suggests that renal excretion of the unchanged drug will be a major elimination pathway, which is consistent with experimental findings service.gov.ukdrugbank.com.

Toxicity : Early toxicity screening is used to identify potential liabilities. For glycopyrronium, its primary toxicity is an extension of its anticholinergic pharmacology nih.gov.

Computational tools and in vitro assays are integral to preclinical development for optimizing these properties and reducing the likelihood of failures in later clinical stages nih.govoptibrium.com.

Comparative Preclinical Pharmacology of Threo Glycopyrronium

Comparison with Atropine (B194438) in Preclinical Models

Preclinical investigations have delineated key pharmacological distinctions between glycopyrronium (B1196793) and the archetypal muscarinic antagonist, atropine. These studies highlight differences in potency, selectivity, and effects on various cholinergically innervated organs.

Relative Potency and Selectivity

In preclinical evaluations, glycopyrronium has demonstrated a greater potency than atropine in specific applications. For instance, in studies on volunteers, glycopyrronium was found to be approximately five to six times more potent than atropine in its antisialogogue (saliva-reducing) effect nih.govnih.gov.

Regarding receptor selectivity, binding studies in rat tissues have shown that both glycopyrronium and atropine have high affinity for M2 (cardiac) and M3 (glandular/smooth muscle) muscarinic receptor subtypes. In these models, glycopyrronium did not show significant selectivity between M2 and M3 subtypes nih.govresearchgate.net. The binding affinity (Ki) for glycopyrronium was determined to be 1.889 nmol/L for M2 receptors and 1.686 nmol/L for M3 receptors in rat heart and submandibular gland homogenates, respectively nih.govresearchgate.net. The inhibitory activity at M2 receptors in the rat ventricle followed the order of glycopyrronium being more potent than atropine nih.gov.

| Compound | Receptor Subtype | Binding Affinity (Ki) in nmol/L (Rat Tissue) |

| Glycopyrronium | M2 (Ventricle) | 1.889 |

| M3 (Submandibular Gland) | 1.686 |

Effects on Cholinergic Innervated End-Organs in Animal Models

The differential effects of glycopyrronium and atropine on end-organs have been characterized in various preclinical and volunteer studies. Glycopyrronium exhibits a more selective and prolonged action on salivary and sweat gland secretions compared to atropine nih.govnih.gov.

In terms of cardiovascular effects, glycopyrronium is reported to have minimal impact compared to atropine nih.govnih.gov. Studies comparing the two for premedication found that atropine caused a more significant initial increase in heart rate researchgate.net. Furthermore, in a double-blind study, glycopyrronium provided adequate protection against suxamethonium-induced bradycardia, with fewer instances of this side effect observed compared to the atropine group nih.gov. This suggests a more favorable profile for glycopyrronium in maintaining heart rate stability under certain conditions. It also has minimal ocular and central nervous system effects, largely due to its quaternary ammonium (B1175870) structure which limits its ability to cross the blood-brain barrier nih.govnih.gov.

Comparison with Other Long-Acting Muscarinic Antagonists (LAMAs)

Glycopyrronium's pharmacological profile has been extensively compared with other LAMAs, such as tiotropium (B1237716) and aclidinium (B1254267), revealing important differences in receptor affinity, kinetics, and duration of action.

Affinity and Kinetic Differences (e.g., Tiotropium, Aclidinium)

While all LAMAs exhibit high affinity for muscarinic receptors, notable differences exist. Preclinical studies indicate that glycopyrronium has a lower absolute binding affinity for M2 and M3 receptors compared to tiotropium and aclidinium researchgate.netresearchgate.net. However, all three antagonists demonstrate high potency at the human M3 receptor, with pA2 values of 9.7 for glycopyrronium, 9.6 for aclidinium, and 10.4 for tiotropium researchgate.net.

A key differentiating factor among these LAMAs is their dissociation kinetics from the M3 receptor, which is believed to underpin their long duration of action. Tiotropium displays the slowest dissociation, with a half-life of 27 hours. Aclidinium has a dissociation half-life of 10.7 hours, while glycopyrronium dissociates more rapidly with a half-life of 6.1 hours researchgate.net. Studies also show that glycopyrronium, aclidinium, and tiotropium all dissociate from M2 receptors more rapidly than from M3 receptors researchgate.net.

| LAMA | pA2 (hM3 Receptor) | Dissociation Half-Life (t½) from hM3 Receptor |

| Glycopyrronium | 9.7 | 6.1 hours |

| Aclidinium | 9.6 | 10.7 hours |

| Tiotropium | 10.4 | 27 hours |

Duration of Action in Preclinical Models

The differences in receptor kinetics translate to varying durations of action in preclinical models. In studies on anesthetized guinea pigs, glycopyrronium's bronchodilatory effect was longer-lasting than that of the short-acting muscarinic antagonist ipratropium (B1672105), but shorter than that of tiotropium nih.gov. At 24 hours post-administration, tiotropium maintained significant inhibition of acetylcholine-induced bronchoconstriction, whereas the effect of glycopyrronium was substantially diminished, showing only a 29.7% inhibition nih.gov.

This finding was supported by studies in anesthetized dogs, where at 24 hours after administration of equieffective doses, tiotropium provided 35% bronchoprotection and aclidinium provided 21%, while the bronchoprotective effect of glycopyrronium was negligible (0%) researchgate.net.

Receptor Subtype Selectivity Comparisons

Receptor subtype selectivity is a critical aspect of the pharmacology of LAMAs. The M3 receptor is the primary therapeutic target for bronchodilation, while antagonism of the M2 autoreceptor can potentially counteract this effect researchgate.net. Some preclinical research suggests that glycopyrrolate (B1671915) is unique among anticholinergics in demonstrating a higher relative affinity for M3 over M2 receptors researchgate.netresearchgate.net.

However, other binding studies have indicated that glycopyrronium, much like tiotropium and ipratropium, does not show marked selectivity between M1, M2, and M3 receptors nih.gov. Despite this, some functional assays and binding experiments have observed a 3- to 5-fold higher affinity for M3 receptors compared to M1 and M2 receptors for glycopyrrolate nih.gov. This kinetic selectivity, where the drug dissociates more slowly from M3 than M2 receptors, is a common feature among LAMAs and is thought to contribute to their favorable therapeutic profile researchgate.net.

Q & A

Q. What experimental designs are optimal for evaluating the efficacy of glycopyrronium in hyperhidrosis?

Methodological Answer:

- Use randomized, double-blind, vehicle-controlled trials with co-primary endpoints such as sweat production (gravimetrically measured) and patient-reported outcomes (e.g., Hyperhidrosis Disease Severity Scale [HDSS]). For example, the ATMOS-1 and ATMOS-2 trials employed a 4-week treatment period with glycopyrronium tosylate, incorporating sensitivity analyses to address outliers in gravimetric data .

- Subgroup analyses (e.g., age, prior treatments, hyperhidrosis location) should be pre-specified to ensure consistency across populations .

Q. How can researchers standardize methodologies for assessing glycopyrronium's anticholinergic activity in preclinical studies?

Methodological Answer:

- Conduct in vitro receptor-binding assays to quantify affinity for muscarinic (M3) receptors, which mediate sweat gland activation. Use radioligand displacement techniques with reference antagonists (e.g., atropine) for comparison .

- For in vivo models, employ animal studies measuring sweat suppression via footpad or axillary gland stimulation, ensuring dose-response curves are established to determine potency thresholds .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in glycopyrronium trials?

Methodological Answer:

- Apply pre-specified sensitivity analyses to exclude outliers, as demonstrated in the ATMOS-1 trial, where one analysis center’s extreme data skewed results. Re-evaluating the remaining cohort resolved contradictions in sweat production metrics .

- Use Bayesian hierarchical models to account for inter-study variability in meta-analyses, particularly when pooling data from trials with differing designs .

Advanced Research Questions

Q. How can population pharmacokinetic (PK) models improve dosing strategies for glycopyrronium in pediatric populations?

Methodological Answer:

- Develop non-linear mixed-effects models using sparse PK data from pediatric trials. Incorporate covariates like body weight, age, and metabolic maturation to predict systemic exposure. A validated population PK model for glycopyrronium showed slow lung absorption (half-life: ~3.5 days), which may inform once-daily dosing in children .

- Validate simulations against clinical outcomes (e.g., sweat reduction, adverse events) to ensure therapeutic relevance .

Q. What methodologies address the long-term safety paradox of glycopyrronium in COPD patients, given conflicting cardiovascular risk data?

Methodological Answer:

- Conduct pooled analyses of phase III trials and post-marketing surveillance with adjudicated cardiovascular endpoints (e.g., TIOSPIR study framework). Compare glycopyrronium against tiotropium using incidence rates per 100 patient-years, adjusting for exposure duration and comorbidities .

- Employ M3/M2 receptor selectivity assays to clarify glycopyrronium’s cardiac safety profile, as its higher M3 specificity may reduce arrhythmia risk compared to non-selective anticholinergics .

Q. How can researchers resolve contradictions in glycopyrronium’s antiviral potential observed in in vitro vs. in vivo studies?

Methodological Answer:

- Replicate in vitro HCoV-229E inhibition assays (as in COVID-19 studies) using human bronchial epithelial cells, measuring viral replication via qPCR. Contrast results with in vivo models (e.g., murine SARS-CoV-2 infection) to assess translational relevance .

- Incorporate transcriptomic profiling to identify glycopyrronium’s impact on endosomal pathways (e.g., ACE2 receptor modulation) that may explain discordant findings .

Q. What strategies optimize glycopyrronium’s formulation for non-axillary hyperhidrosis (e.g., palmar or craniofacial)?

Methodological Answer:

- Design phase II dose-finding trials with adaptive protocols, testing topical formulations (e.g., gels, wipes) at varying concentrations. Use patient-reported outcomes (e.g., Dermatology Life Quality Index [DLQI]) and region-specific sweat measurements .

- Apply finite element modeling to predict drug permeation across thicker skin regions (e.g., palms), integrating parameters like stratum corneum thickness and lipid content .

Data Contradiction Analysis Framework

Example: Discrepancies in glycopyrronium’s oral bioavailability (5% vs. 8.2% in PK models).

- Root Cause: Variability arises from cross-trial comparisons (different subjects for oral vs. IV administration) and model assumptions .

- Resolution: Use cross-over studies with simultaneous IV/oral dosing in the same cohort. Validate models with Bayesian inference to incorporate prior bioavailability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.